15-cis-Phytoene as a Carotenoid Precursor: An In-depth Technical Guide
15-cis-Phytoene as a Carotenoid Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene is the foundational C40 hydrocarbon precursor for the biosynthesis of all carotenoids in plants and cyanobacteria.[1][2] This colorless compound is the product of the first committed step in the carotenoid biosynthetic pathway, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[3][4][5] The subsequent desaturation and isomerization of 15-cis-phytoene give rise to the vast array of colored and functionally diverse carotenoids, including essential nutrients like β-carotene (provitamin A) and potent antioxidants like lycopene (B16060). Understanding the enzymatic conversion of 15-cis-phytoene is therefore critical for researchers in fields ranging from plant biology and biotechnology to human health and drug development. This guide provides a comprehensive technical overview of 15-cis-phytoene's role as a carotenoid precursor, focusing on the core biosynthetic pathways, quantitative data, detailed experimental protocols, and regulatory mechanisms.
The Carotenoid Biosynthetic Pathway from 15-cis-Phytoene
The biosynthesis of carotenoids from 15-cis-phytoene primarily follows the "poly-cis" pathway in plants and cyanobacteria, which is distinct from the "poly-trans" pathway found in bacteria and fungi.[6][7][8]
1. Formation of 15-cis-Phytoene: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid, to form 15-cis-phytoene.[5][9][10] This reaction is catalyzed by phytoene synthase (PSY) , a key rate-limiting enzyme in the carotenoid biosynthesis pathway.[3][4][5][8] The enzymatic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor.[5][9]
2. Desaturation and Isomerization to Lycopene: Following its synthesis, 15-cis-phytoene undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene. This part of the pathway involves several key enzymes:
-
Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[6][7][11] PDS is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor and plastoquinone (B1678516) as an electron acceptor.[7][12]
-
ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[13]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[14]
-
Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the cis-double bonds in prolycopene (B1248880) to yield the all-trans-lycopene isomer.[14]
Light can also contribute to the isomerization of cis-carotenoids to their trans-forms in vivo.[15]
The overall pathway from GGPP to all-trans-lycopene is depicted in the following diagram:
Quantitative Data
The enzymatic conversion of 15-cis-phytoene is a critical control point in carotenoid biosynthesis. The following tables summarize key quantitative data related to the enzymes involved and the resulting carotenoid composition in various plant tissues. It is important to note that kinetic parameters can vary significantly depending on the organism, enzyme isoform, and experimental conditions.
Table 1: Kinetic Properties of Phytoene Synthase (PSY)
| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (pmol·h-1·µg-1) | Reference |
| Solanum lycopersicum (Tomato) | PSY1 | GGPP | ~5 | N/A | N/A | 13.8 | [7] |
| Zea mays (Maize) | PSY1 | GGPP | 0.47 | N/A | N/A | N/A | [16] |
| Arabidopsis thaliana | PSY | GGPP | N/A | N/A | N/A | N/A | [9] |
Table 2: Kinetic Properties of Phytoene Desaturase (PDS)
| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (nmol·h-1·mg-1) | Reference |
| Synechococcus sp. | PDS | Phytoene | 3.5 | N/A | N/A | N/A | [6] |
| Oryza sativa (Rice) | PDS | Phytoene | N/A | N/A | N/A | ~100 | [12][17] |
Table 3: Carotenoid Composition in Selected Plant Tissues (µg/g dry weight)
| Plant | Tissue | 15-cis-Phytoene | Phytofluene | ζ-Carotene | Lycopene | β-Carotene | Lutein | Reference |
| Tomato (tangerine mutant) | Fruit | Present | Present | Present | High (poly-cis) | Low | Low | [18] |
| Carrot | Root | N/A | N/A | N/A | Low | High | Low | [19] |
| Mango | Fruit Pulp | N/A | N/A | N/A | Low | High | Low | [1] |
| Banana (Nendran) | Ripe Pulp | N/A | N/A | N/A | N/A | 30.1 | N/A | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 15-cis-phytoene and the enzymes involved in its metabolism.
Extraction and Quantification of 15-cis-Phytoene and other Carotenoids from Plant Tissues
This protocol describes a general method for the extraction and analysis of carotenoids, including 15-cis-phytoene, from plant tissues using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) with 0.1% (w/v) butylated hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase HPLC column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm)[20]
-
Mobile phases:
-
Carotenoid standards (including 15-cis-phytoene)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction:
-
To the powdered tissue, add cold acetone containing 0.1% BHT and vortex thoroughly.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction until the pellet is colorless.
-
Pool the acetone extracts.
-
-
Partitioning:
-
Add hexane and saturated NaCl solution to the pooled acetone extract in a separatory funnel.
-
Shake vigorously and allow the phases to separate.
-
Collect the upper hexane phase containing the carotenoids.
-
Wash the hexane phase with water to remove residual acetone.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
HPLC Analysis:
-
Redissolve the dried extract in a known volume of MTBE or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C30 HPLC column.
-
Elute the carotenoids using a gradient program. An example gradient is: 0-3 min, 0% B; 3-5 min, ramp to 70% B; 5-9 min, ramp to 95% B; 10-11 min, return to 0% B.[20]
-
Monitor the elution profile using a PDA detector, recording spectra from 250-600 nm. 15-cis-Phytoene is typically detected around 286 nm.
-
-
Quantification:
-
Identify peaks by comparing their retention times and absorption spectra with those of authentic standards. The retention time for 15-cis-phytoene on C30 columns is generally longer than on C18 columns due to its hydrophobicity.[21]
-
Quantify the amount of each carotenoid by integrating the peak area at its maximum absorption wavelength and comparing it to a standard curve generated with known concentrations of the respective standards.
-
Phytoene Synthase (PSY) Activity Assay
This protocol describes an in vitro assay to measure the activity of PSY by quantifying the incorporation of radiolabeled substrate into phytoene.[22][23][24]
Materials:
-
Purified recombinant PSY enzyme
-
[¹⁴C]-Geranylgeranyl diphosphate ([¹⁴C]-GGPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM MnCl₂)
-
Hexane
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., hexane:diethyl ether, 80:20 v/v)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, a known amount of purified PSY enzyme, and [¹⁴C]-GGPP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Phytoene:
-
Stop the reaction by adding an equal volume of hexane.
-
Vortex vigorously to extract the lipophilic phytoene into the hexane phase.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
-
TLC Separation:
-
Spot the hexane extract onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the phytoene spot (e.g., using a phosphorimager or by co-spotting with a non-radiolabeled standard and visualizing under UV light).
-
-
Quantification:
-
Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of phytoene synthesized based on the specific activity of the [¹⁴C]-GGPP.
-
Calculation of Enzyme Activity: Enzyme activity can be expressed in various units, such as pmol of product formed per hour per microgram of enzyme. The calculation involves converting the measured counts per minute (CPM) to moles of product using the specific activity of the radiolabeled substrate and the reaction time.[25][26][27][28]
Phytoene Desaturase (PDS) Activity Assay
This protocol describes a biphasic in vitro assay for measuring PDS activity using a liposome-based system.[12][17]
Materials:
-
Purified recombinant PDS enzyme
-
15-cis-Phytoene
-
Soybean phosphatidylcholine
-
Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)
-
Decylplastoquinone (DPQ) as an electron acceptor
-
Chloroform/Methanol (2:1, v/v)
-
HPLC system as described in Protocol 1
Procedure:
-
Preparation of Phytoene-containing Liposomes:
-
Dissolve a known amount of 15-cis-phytoene and soybean phosphatidylcholine in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with buffer to form liposomes.
-
-
Reaction Setup:
-
In a glass tube, combine the assay buffer, the phytoene-containing liposomes, and DPQ.
-
Add a known amount of purified PDS enzyme to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) in the dark for a defined period (e.g., 10-30 minutes).
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
HPLC Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.
-
Analyze the products (phytofluene and ζ-carotene) by HPLC as described in Protocol 1.
-
-
Quantification:
-
Quantify the amounts of substrate consumed and products formed by comparing their peak areas to standard curves.
-
Data Analysis for Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using a non-linear regression analysis.[29][30][31][32]
Regulation of 15-cis-Phytoene Biosynthesis
The production of 15-cis-phytoene is a tightly regulated process, primarily at the level of the PSY gene expression and PSY enzyme activity. This regulation ensures that carotenoid biosynthesis is coordinated with developmental programs and environmental cues.
1. Regulation by Light: Light is a major regulator of carotenoid biosynthesis. The expression of the PSY gene is induced by light, a process mediated by phytochromes.[3][6] In the dark, Phytochrome-Interacting Factors (PIFs) bind to the promoter of the PSY gene and repress its transcription.[3][33] Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of PSY gene expression and a subsequent increase in carotenoid production.[3]
2. Developmental Regulation: Carotenoid biosynthesis is also regulated during plant development, particularly during fruit ripening.[3][4][6][14] In many fruits, such as tomatoes, the expression of PSY and PDS genes increases significantly during ripening, leading to the accumulation of large amounts of carotenoids like lycopene and β-carotene.[3][6]
3. Hormonal Regulation: Phytohormones, such as ethylene (B1197577) and abscisic acid (ABA), have been shown to influence the expression of carotenoid biosynthetic genes, including PSY.[34] For example, ethylene can upregulate PSY transcription during fruit ripening.[34]
The following diagram illustrates the light-mediated regulation of PSY gene expression:
Conclusion
15-cis-phytoene stands at a crucial metabolic junction, initiating the intricate pathway of carotenoid biosynthesis. The enzymes responsible for its synthesis and subsequent modification, particularly phytoene synthase and phytoene desaturase, are key targets for metabolic engineering aimed at enhancing the nutritional value of crops and producing high-value carotenoids for the pharmaceutical and nutraceutical industries. The detailed experimental protocols and an understanding of the regulatory networks presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway. Future research focusing on obtaining a more complete set of kinetic data for these enzymes from a wider range of organisms will be invaluable for building predictive models of carotenoid biosynthesis and for the rational design of metabolic engineering strategies.
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